2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane

Description

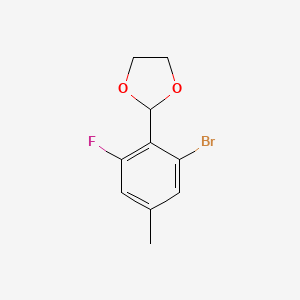

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methylphenyl group

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFATGMVNKRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-4-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalyst such as p-toluenesulfonic acid

Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The dioxolane ring can be reduced to form diols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 2-(2-azido-6-fluoro-4-methylphenyl)-1,3-dioxolane.

Oxidation: Formation of this compound-4-one.

Reduction: Formation of 2-(2-bromo-6-fluoro-4-methylphenyl)-1,3-diol.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-4-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions generally include:

- Temperature: 60-80°C

- Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid)

- Solvent: Toluene or suitable organic solvents

The resulting compound has a molecular formula of and a molecular weight of 261.09 g/mol. Its unique structure features a dioxolane ring that enhances its reactivity and potential interactions with biological systems.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.

- Reduction Reactions: The dioxolane ring can be reduced to diols.

This versatility makes it valuable in creating diverse chemical entities for further research.

Biological Research

Recent studies have indicated that this compound has potential bioactive properties. Preliminary investigations suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in drug development aimed at combating bacterial infections.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results showed promising inhibition zones, indicating its potential as a lead compound in antimicrobial drug discovery.

Pharmaceutical Development

The compound is being explored for its utility in drug design due to its unique structural features that allow for interaction with biological macromolecules. Its halogen substituents (bromine and fluorine) enhance binding affinity to specific enzymes or receptors.

Case Study: Drug Design

Research focused on modifying the compound to improve its pharmacological properties led to derivatives showing enhanced activity against targeted biological pathways. Such modifications are crucial for developing new therapeutics.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to act as a building block for various chemical syntheses makes it significant in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-6-fluoro-4-methylphenol

- 2-Bromo-6-fluoro-4-methylbenzoic acid

- 2-Bromo-6-fluoro-4-methylbenzaldehyde

Uniqueness

2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dioxolane ring also adds to its distinctiveness, providing additional sites for chemical modification and interaction with biological targets.

Biological Activity

The compound 2-(2-Bromo-6-fluoro-4-methylphenyl)-1,3-dioxolane is a derivative of the 1,3-dioxolane class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The presence of bromine and fluorine substituents on the aromatic ring plays a crucial role in enhancing the compound's biological activity.

Antibacterial Activity

Recent studies have demonstrated that various 1,3-dioxolane derivatives exhibit significant antibacterial properties. For instance, a series of dioxolanes were tested against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 625–1250 µg/mL |

| 2 | Staphylococcus epidermidis | Significant activity |

| 3 | Pseudomonas aeruginosa | Perfect activity at 625 µg/mL |

| 4 | Enterococcus faecalis | 625 µg/mL |

| 5 | Escherichia coli | No activity |

Key Findings : Most synthesized compounds exhibited excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while none showed efficacy against Escherichia coli or Klebsiella pneumoniae .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that several dioxolane derivatives were effective against Candida albicans, with notable results as shown in Table 2:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Candida albicans | >1000 |

| 2 | Candida albicans | <100 |

| 3 | Candida albicans | <100 |

Key Observations : All tested compounds except one demonstrated significant antifungal activity against C. albicans, suggesting that structural modifications can enhance efficacy .

Structure-Activity Relationships (SAR)

The biological activity of dioxolane derivatives is influenced by their chemical structure. The following observations were made regarding substituents:

- Bromo and Fluoro Substituents : The presence of halogen atoms (bromo and fluoro) on the phenyl ring enhances both antibacterial and antifungal activities.

- Hydrophobicity : Increased hydrophobic character through larger substituents correlates with improved inhibitory potency against bacterial enzymes.

- Chirality : Enantiomerically pure compounds often display different biological activities compared to their racemic counterparts, emphasizing the importance of stereochemistry in drug design .

Case Studies

One notable case study involved the evaluation of a series of dioxolanes for their potential as antiviral agents targeting Zika virus protease. The compound exhibited an IC50 value that indicated significant inhibitory effects, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.